Mercuric iodide thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

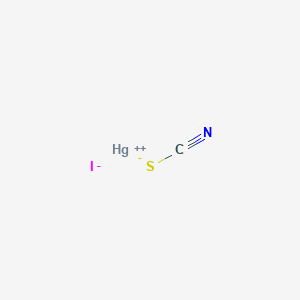

2D Structure

Properties

CAS No. |

26579-33-9 |

|---|---|

Molecular Formula |

CHgINS |

Molecular Weight |

385.58 g/mol |

IUPAC Name |

mercury(2+);iodide;thiocyanate |

InChI |

InChI=1S/CHNS.Hg.HI/c2-1-3;;/h3H;;1H/q;+2;/p-2 |

InChI Key |

IFKYDKKOJFEXLS-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].[I-].[Hg+2] |

Canonical SMILES |

C(#N)[S-].[I-].[Hg+2] |

Synonyms |

mercuric iodide thiocyanate mercury (II) iodide thiocyanate |

Origin of Product |

United States |

Contextualization Within Contemporary Inorganic Chemistry Research

In the landscape of modern inorganic chemistry, mercuric iodide thiocyanate (B1210189) is primarily investigated within the framework of coordination polymers and supramolecular assemblies. Rather than existing as a simple, discrete salt, it is the combination of mercury(II) centers with both iodide (I⁻) and thiocyanate (SCN⁻) ligands that gives rise to a rich variety of extended structures with diverse dimensionalities and potential applications.

Contemporary research focuses on the synthesis and crystallographic characterization of these complex materials, where mercuric iodide and mercuric thiocyanate are used as precursors. acs.orgrsc.org The interplay between the hard iodide and the ambidentate thiocyanate ligands, which can coordinate through either the sulfur or nitrogen atom, allows for the construction of intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. acs.org

A significant area of investigation involves the use of ancillary organic ligands to direct the assembly of these coordination polymers. For instance, reactions involving mercury(II) iodide, mercury(II) thiocyanate, and various organic linker molecules have yielded a range of novel structures. acs.orgrsc.orgtandfonline.com These studies demonstrate that the final architecture is highly dependent on the nature of the organic ligand, the solvent system used, and the reaction conditions. The resulting coordination polymers often exhibit interesting properties, such as luminescence, which are actively being explored.

The study of these mercuric iodide thiocyanate-containing coordination polymers contributes to the broader field of crystal engineering. By understanding the subtle interactions and directing effects of the different ligands, chemists can aim to design and synthesize new materials with tailored properties for potential use in areas such as sensing, catalysis, and nonlinear optics. researcher.life

Table 1: Selected Research Findings on this compound Coordination Polymers

| Study Focus | Key Findings | Structural Features | Potential Implications |

| Coordination Polymers with Pyrazine (B50134) Derivatives | Synthesis and characterization of eight new mercury(II) coordination polymers using pyrazine-based ligands with chloride, bromide, iodide, and thiocyanate. rsc.org | Formation of 1D, 2D, and 3D frameworks. The counter-ions (including iodide and thiocyanate) act as bridges between mercury centers. rsc.org | Demonstrates the role of organic linkers and counter-ions in controlling the dimensionality and topology of coordination polymers. rsc.org |

| Complexes with Calix researchgate.net-bis-monothiacrown-5 | Reaction of a macrocyclic ligand with mercury(II) iodide and mercury(II) thiocyanate yielded a dimeric complex and a 1D coordination polymer, respectively. acs.org | The exocyclic dimercury(II) complex units are linked by the anions. acs.org | Highlights the use of macrocyclic ligands in constructing complex, multi-component mercury(II) assemblies. acs.org |

| Complexes with Heterocyclic Thioamides | Synthesis and structural analysis of mercury(II) iodide and thiocyanate complexes with pyridine-2-thione and thiazolidine-2-thione. researchgate.net | Formation of monomeric and polymeric structures with tetrahedral or trigonal bipyramidal coordination geometries around the mercury atom. researchgate.net | Provides insight into the coordination preferences of mercury(II) with sulfur-containing organic ligands in the presence of halide and pseudohalide ions. researchgate.net |

| Spectroscopic and Theoretical Studies | Combined experimental (Raman, UV) and theoretical (DFT) study of Hg(SCN)n complexes in aqueous solution. nih.gov | Verified the formation of four-coordinated Hg(II) complexes with thiocyanate and/or water ligands. nih.gov | Enhances the understanding of the speciation and structure of mercury thiocyanate complexes in solution, which is fundamental for their application. nih.gov |

Historical Trajectory and Academic Milestones in the Study of Mercuric Iodide Thiocyanate

Controlled Synthesis of Mercuric Iodide Thiocyanate and Related Coordination Complexes

The synthesis of coordination complexes involving mercury(II), iodide, and thiocyanate ligands is a nuanced field. The d¹⁰ electronic configuration of the Hg(II) ion does not provide crystal field stabilization, leading to a flexible coordination sphere that is highly sensitive to the nature of the ligands, counter-ions, and reaction conditions. unito.it This allows for the formation of a diverse array of structural motifs, from simple salts to complex one-, two-, and three-dimensional coordination polymers. unito.it

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing materials that are not readily accessible from aqueous solutions under ambient conditions. These methods involve carrying out a reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).

These approaches have been successfully employed in the synthesis of complex mercury(II) iodide coordination polymers. For instance, the hydrothermal synthesis of a nano-structured mercury(II) coordination compound, [Hg(HPCIH)I₂] (where HPCIH is 2-pyridinecarbaldehyde isonicotinoyl hydrazone), demonstrates the capability of this method to produce materials with controlled size and morphology. researchgate.net In this process, mercury(II) iodide and the organic ligand were dissolved and heated in a Teflon-lined autoclave, resulting in nano-sized particles of the coordination compound. researchgate.net

Solvothermal reactions of mercury halides (including HgI₂) with various bis-pyridyl-bis-amide ligands have yielded a range of one-dimensional (1D) coordination polymers. researchgate.net Research has shown that the choice of solvent (e.g., ethanol, acetonitrile (B52724), methanol) is critical, as it can be incorporated into the final structure or mediate reversible structural transformations, influencing the dimensionality and helical nature of the polymer chains. researchgate.net While a simple ternary compound of this compound is not the direct target in these studies, the principles are directly applicable to controlling the crystallization of mixed-ligand systems containing both iodide and thiocyanate.

Table 1: Example of Hydrothermal Synthesis Parameters for a Mercury(II) Iodide Complex researchgate.net

| Parameter | Value |

|---|---|

| Reactants | Mercury(II) iodide (HgI₂), 2-pyridinecarbaldehyde isonicotinoyl hydrazone (HPCIH) |

| Molar Ratio (HgI₂:HPCIH) | 1:1 |

| Solvent | H₂O |

| Vessel | Teflon-lined stainless-steel autoclave |

| Temperature | 180 °C |

| Time | 48 hours |

| Product | Nano-structures of [Hg(HPCIH)I₂] |

| Particle Size | ~43 nm |

Mechanochemistry, which uses mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-based synthesis. nih.govnih.gov This technique is particularly well-suited for the synthesis of insoluble materials and for studying solid-state reaction pathways. researchgate.net Historically, one of the earliest recorded mechanochemical reactions involved a mercury compound: the grinding of cinnabar (HgS) in a copper mortar to produce elemental mercury. researchgate.netojp.gov

Modern mechanochemical methods, such as ball milling, have been applied to a wide range of organic and inorganic syntheses. nih.gov For example, the thiocyanation of aryl compounds via C-H functionalization has been successfully achieved using ball milling, demonstrating a solvent-free pathway to form carbon-sulfur bonds. nih.gov This highlights the potential of mechanochemistry for reactions involving the thiocyanate group.

While specific reports on the mechanochemical synthesis of this compound are scarce, the principles are highly relevant. The technique allows for reactions between solid precursors in the absence of a solvent, which could provide a direct route to mixed-anion mercury(II) complexes. In-situ monitoring techniques, such as time-resolved X-ray diffraction (XRD) and Raman spectroscopy, can be combined with mechanochemical synthesis to provide detailed analysis of reaction mechanisms, identifying intermediate phases and tracking the kinetics of solid-state transformations. researchgate.net

The construction of complex supramolecular architectures relies on the precise control of intermolecular interactions. In the case of mercury(II) iodide and thiocyanate complexes, both strong coordinate bonds and weaker non-covalent interactions guide the self-assembly process. The strong relativistic effects and the flexible coordination geometry of the heavy Hg(II) metal center are key factors. unito.it

Weak interactions, such as Hg···I and I···I contacts, play a significant role in linking lower-dimensional structures (like 1D chains) into higher-dimensional frameworks. acs.org Organic ligands are often used as templates or building blocks to direct the final architecture. The combination of a bidentate organic ligand like 2,2'-bipyrimidine (B1330215) with mercury(II) salts and anions such as halides and thiocyanate can result in a variety of polymeric structures with differing dimensionalities. unito.it The final structure is the result of a delicate balance of forces, including the donor strength of the coordinated ligands and crystal packing effects. unito.it The flexibility of the organic linker ligands can also influence the shape and nuclearity of the resulting metallamacrocycles formed with mercury(II) iodide. researchgate.net

The formation of this compound or its related complexes is fundamentally governed by precursor chemistry and stoichiometry—the quantitative relationship between reactants and products. openedmb.ca The synthesis of the parent compounds, mercuric iodide (HgI₂) and mercuric thiocyanate (Hg(SCN)₂), typically involves precipitation reactions from aqueous solutions. wikipedia.orgnih.gov

Mercuric thiocyanate is generally produced by the reaction of a soluble mercury(II) salt, such as mercuric nitrate (B79036), with a stoichiometric amount of a thiocyanate salt, like potassium thiocyanate or ammonium (B1175870) thiocyanate. wikipedia.orgnih.govepa.gov Similarly, mercuric iodide can be precipitated by combining solutions of a mercury(II) salt and an alkali iodide. nih.govmacsenlab.com The low solubility of these products drives the reaction to completion. wikipedia.org

When synthesizing a mixed-anion complex containing both iodide and thiocyanate, the stoichiometry of the precursors is critical. The molar ratios of the mercury(II) salt, the iodide source, and the thiocyanate source will dictate the composition of the final product. The choice of precursor salt (e.g., nitrate vs. chloride) can also influence the reaction, as spectator ions can participate in competing equilibria.

Table 2: Common Precursor Reactions for Hg(II) Thiocyanate and Iodide Salts

| Product | Reaction Equation | Reference |

|---|---|---|

| Mercuric Thiocyanate | Hg(NO₃)₂ + 2 KSCN → Hg(SCN)₂ (s) + 2 KNO₃ | wikipedia.org |

| Mercuric Thiocyanate | Hg(NO₃)₂ + 2 NH₄SCN → Hg(SCN)₂ (s) + 2 NH₄NO₃ | nih.gov |

| Mercuric Iodide | HgCl₂ + 2 KI → HgI₂ (s) + 2 KCl | macsenlab.com |

Kinetic and Thermodynamic Investigations of Synthetic Pathways

Understanding the kinetics and thermodynamics of formation is essential for controlling the synthesis of this compound complexes. This involves studying reaction rates, identifying intermediates, and elucidating the step-by-step mechanism of the reaction.

Direct mechanistic studies on the formation of a simple this compound compound are not extensively documented. However, insights can be gained from studies of related reaction systems involving the constituent ions.

Kinetic studies of the oxidation of sugars by alkaline mercuric iodide (Nessler's Reagent) show that the reaction is first-order with respect to the sugar and that the rate is retarded by increasing concentrations of iodide ions. This inhibitory effect is attributed to the formation of stable mercury-iodide complexes.

Furthermore, the reaction of alkyl halides with mercuric thiocyanate demonstrates the ambident nature of the thiocyanate ion (SCN⁻), which can attack via either the sulfur or the nitrogen atom. oup.com The reaction mechanism is proposed to be related to an SN1 type pathway, with the mercury salt acting as a catalyst. oup.com In other systems, such as the oxidation of organomercurials by mercuric salts, evidence points towards free-radical chain mechanisms involving monomeric mercurous salt as a chain carrier. cdnsciencepub.com

Analysis of Reaction Rate Determinants and Energy Barrier Profiles

The kinetics and underlying energetic landscape of reactions involving this compound are complex, influenced by a multitude of factors including the solvent system, the nature of the reacting species, and the specific reaction pathway. While comprehensive kinetic data for the direct formation of this compound is not extensively detailed in the literature, analysis of related systems involving its constituent ions—mercury(II), iodide, and thiocyanate—provides significant insight into the determinants of reaction rates and the profiles of energy barriers.

Mechanistic Pathways and Rate-Determining Steps

The formation and reactions of mercury(II) complexes are often governed by the principles of Hard and Soft Acids and Bases (HSAB). The mercury(II) ion (Hg²⁺) is a soft acid, showing a preference for binding with soft bases like the iodide (I⁻) and thiocyanate (SCN⁻) ions, particularly through its sulfur atom.

Kinetic studies on the reaction between iodine and thiocyanate reveal that the process can proceed through both pH-dependent and pH-independent pathways. oup.com The reaction is notably inhibited by the product iodide, which can suppress the formation of reactive intermediates like hypoiodous acid (HOI) and form the less reactive triiodide ion (I₃⁻). oup.com This autoinhibitory effect highlights the role of product concentration in modulating the reaction rate.

Influence of Reactants and Solvent

The nature of the reactants plays a crucial role in determining the reaction outcome and rate. In the reaction of alkyl halides with mercuric thiocyanate, the structure of the alkyl group influences the ratio of the resulting thiocyanate and isothiocyanate isomers. For example, the reaction of isopropyl iodide with mercuric thiocyanate in n-hexane yields a mixture where the isothiocyanate is the major product. This outcome is kinetically controlled, indicating that the transition state leading to the isothiocyanate is energetically favored under these conditions.

The solvent environment significantly impacts the thermodynamics and kinetics of these reactions. A study on the formation of adducts between mercury(II) thiocyanate and various Lewis bases was conducted in acetonitrile due to the low solubility of mercuric thiocyanate in less polar solvents like benzene. publish.csiro.au The enthalpies of adduct formation were found to be less negative in acetonitrile compared to benzene, suggesting that the solvent can stabilize the reactants and influence the energy barrier of the reaction. publish.csiro.au

Thermodynamic Data and Complex Stability

The stability of the complexes formed is a key thermodynamic factor influencing the direction and feasibility of a reaction. The formation constants for mercury(II) complexes with halides and pseudohalides are generally high, reflecting the strong affinity between the soft Hg²⁺ cation and these soft anions. Experimental evidence from automated serum chloride analysis shows that heavier halide ions like bromide can displace thiocyanate from a mercury complex, indicating that the formation constants for the heavier halide complexes are higher.

Calorimetric studies have provided thermodynamic data for the formation of adducts between mercury(II) thiocyanate and various Lewis bases in acetonitrile solution. These data offer insights into the relative stabilities of the resulting complexes, which can be correlated with their likely formation rates.

| Lewis Base | Adduct Type | -ΔH° (kJ mol⁻¹) | K (l mol⁻¹) |

|---|---|---|---|

| Pyridine (B92270) | 1:1 | 50 | 1600 |

| 4-Methylpyridine | 1:1 | 55 | 4400 |

| Tetrahydrothiophen | 1:1 | 56 | 1400 |

| 1,10-Phenanthroline | 1:1 (Chelate) | 55 | 3.0 x 10⁵ |

| 2,2'-Bipyridine | 1:1 (Chelate) | 49 | 1.1 x 10⁵ |

This table presents the standard enthalpy of formation (-ΔH°) and the formation constant (K) for 1:1 adducts of mercury(II) thiocyanate with several Lewis bases in acetonitrile solution. The data indicate strong interactions, particularly with chelating agents like 1,10-phenanthroline.

Energy Barrier Profiles

The reaction between an alkyl iodide and mercuric thiocyanate likely proceeds through an Sₙ2-type mechanism. The energy profile would feature a transition state where the carbon-iodine bond is partially broken and the new bond to either the sulfur or nitrogen of the thiocyanate group is partially formed. The relative heights of the energy barriers for attack at the sulfur versus the nitrogen atom determine the kinetically controlled product ratio.

The following table shows the kinetically controlled isomer ratios for the reaction of isopropyl iodide with various metal thiocyanates, which reflects the different energy barriers influenced by the metal cation.

| Metal Thiocyanate | Reaction Time (hr) | Total Yield (%) | Isomer Ratio (RSCN/RNCS) |

|---|---|---|---|

| Hg(SCN)₂ | 6 | 69 | 25/75 |

| Cu(SCN)₂ | 20 | 19 | 40/60 |

| KSCN | 24 | <1 | - |

| AgSCN | 24 | <1 | - |

This table illustrates how the choice of metal cation in the metal thiocyanate salt affects both the yield and the product isomer ratio in the reaction with isopropyl iodide. The data suggest that the mercury(II) salt provides the lowest energy barrier to the formation of the isothiocyanate product.

Furthermore, studies on the photolysis of solid mercury(II) iodide thiocyanate indicate that exposure to light can induce decomposition. nih.gov This suggests that the energy from photons can be sufficient to overcome the activation energy barrier for a decomposition reaction, leading to the formation of products like colloidal mercury, mercury iodide, and mercury sulfide (B99878). nih.gov This implies that the ground-state energy barrier for decomposition is significant, but can be surmounted by photoexcitation.

Crystallographic and Supramolecular Structural Investigations

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been pivotal in characterizing a variety of mercury(II) complexes containing both iodide and thiocyanate (B1210189) ligands. researchgate.netresearchgate.net

The mercury(II) ion (Hg²⁺), with its d¹⁰ electron configuration, exhibits flexible coordination behavior, leading to a variety of geometries in its complexes. researchgate.net In compounds containing iodide and thiocyanate ligands, the most common coordination environment for the mercury(II) center is a four-coordinate, distorted tetrahedral geometry. researchgate.netresearchgate.net

In these tetrahedral arrangements, the mercury atom is typically bound to a combination of iodide anions and the sulfur atoms of the thiocyanate ligands. researchgate.net For instance, in complexes with ancillary organic ligands, the coordination sphere might consist of two iodide ions and two nitrogen atoms from the organic ligand, or two sulfur atoms from thiocyanate anions and two nitrogen atoms from a chelating ligand. researchgate.netresearchgate.net The geometry is often described as a distorted tetrahedron or, in some cases, a trigonal pyramid. researchgate.net

Beyond the common tetrahedral setup, other geometries are observed. Depending on the stoichiometry and the nature of other co-ligands, pseudo-octahedral HgS₂N₄ and nearly linear HgS₂ coordination environments can occur. nih.gov The coexistence of both linear and tetrahedral mercury(II) centers has been reported in a single crystal structure containing both chloride and thiocyanate ligands, highlighting the structural versatility of mercury. acs.org The thiocyanate ligand itself typically binds to the soft mercury(II) cation through its sulfur atom. The Hg-S-C angle is characteristically bent, with values around 100°, rather than being linear. researchgate.net

Detailed bond parameters from SC-XRD studies provide insight into the nature of the coordination.

Interactive Table: Representative Bond Parameters in Mercury(II) Iodide Thiocyanate Type Complexes

| Parameter | Typical Value Range | Notes | Source |

| Bond Lengths | |||

| Hg–I | 2.63 - 2.80 Å | Can vary significantly based on whether the iodide is terminal or bridging. | mdpi.comresearchgate.net |

| Hg–S (thiocyanate) | 2.45 - 2.80 Å | Shorter bonds indicate stronger interactions. | researchgate.netmdpi.comresearchgate.net |

| Hg–N (thiocyanate) | ~2.50 - 2.80 Å | Longer and weaker than Hg-S bonds; often seen in bridging or polymeric structures. | nih.gov |

| Bond Angles | |||

| I–Hg–I | ~105° - 145° | Deviations from the ideal tetrahedral angle (109.5°) indicate distortion. | mdpi.comresearchgate.net |

| S–Hg–S | ~98° - 150° | Highly variable depending on the overall geometry and steric constraints. | researchgate.netresearchgate.net |

| Hg–S–C | ~100° | Characteristically bent angle for S-coordinated thiocyanate. | researchgate.net |

The way individual molecules or polymeric units pack together in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com In mercury(II) iodide thiocyanate complexes, these forces are crucial in building the final supramolecular architecture. researchgate.net

Hydrogen bonds are among the most significant interactions. rsc.org In complexes containing organic co-ligands with N-H groups, such as thioamides, strong N-H···I and N-H···S hydrogen bonds are frequently observed. researchgate.netresearchgate.net These interactions can link molecules into one-dimensional infinite chains or more complex three-dimensional networks. researchgate.net Weaker C-H···I, C-H···N, and C-H···S hydrogen bonds also play a stabilizing role in the crystal lattice. researchgate.netresearchgate.net

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.orgmdpi.com These different forms, or polymorphs, can exhibit different physical properties despite having the same chemical composition. The phenomenon arises from variations in molecular conformation or intermolecular interactions, such as hydrogen bonding schemes, during crystallization. rsc.orgnih.gov

While specific polymorphs of the simple salt HgI(SCN) are not extensively documented, related complex systems demonstrate this behavior. For example, two polymorphic forms of a mercury thiocyanate complex with pyridine-2-thione, Hg(SCN)₂(C₅H₅NS)₂, have been characterized by X-ray crystallography. researchgate.net These polymorphs differ primarily in their mode of hydrogen bonding and crystal packing. researchgate.netrsc.org One form may feature molecules associated as discrete dimers, while another might exhibit infinite chains linked by hydrogen bonds. rsc.org

The existence of pseudopolymorphs, which are solvates or hydrates with solvent molecules incorporated into the crystal lattice, is also possible. The specific crystallization conditions, including the choice of solvent, temperature, and rate of cooling, are critical factors in determining which polymorph or pseudopolymorph is formed. rsc.org

Neutron and Electron Diffraction Studies for Complementary Structural Elucidation

While X-ray diffraction is the workhorse of structural chemistry, neutron and electron diffraction offer complementary information. ebsco.com

Neutron diffraction interacts with atomic nuclei, unlike X-rays which interact with electrons. youtube.com This property makes it particularly powerful for:

Locating Light Atoms: It can determine the positions of hydrogen atoms with high precision, which is very difficult with X-rays. This is crucial for accurately mapping hydrogen bonding networks. ebsco.com

Distinguishing Between Elements: It can easily differentiate between neighboring elements in the periodic table (e.g., Co and Ni) or isotopes, which have very similar X-ray scattering factors. youtube.com

Studying Crystalline Perfection: Neutron diffraction studies on mercuric iodide (HgI₂) have been used to analyze the mosaic spread and crystalline perfection of single crystals, which is important for their application in radiation detectors. mst.edu

Electron diffraction utilizes a beam of electrons, which interact very strongly with matter. youtube.com This makes it an ideal technique for:

Analyzing Nanosized Crystals: It can obtain single-crystal diffraction data from crystals that are far too small for X-ray or neutron diffraction. youtube.com

Studying Surfaces: Its utility is well-established for investigating the atomic arrangements of thin films and surface layers. ebsco.com The strong interaction, however, can lead to multiple scattering events, which can complicate data analysis. youtube.com

Topological Analysis of Extended Coordination Networks and Polymeric Structures

Mercury(II) ions, when combined with bridging ligands like thiocyanate or multidentate organic linkers, can form coordination polymers with extended network structures. researchgate.netnih.gov The thiocyanate ion (SCN⁻) is an excellent bridging ligand (ambidentate), capable of connecting metal centers through its sulfur and nitrogen atoms to form 1D, 2D, or 3D networks. nih.gov

The resulting structures can be analyzed from a topological perspective, where the metal centers are considered 'nodes' and the bridging ligands are the 'linkers'. This approach simplifies complex structures into underlying nets. nih.gov Mercury(II) iodide thiocyanate systems can exhibit a range of topologies:

1D Chains: The most basic extended structure, where [HgI(SCN)] units are linked into simple zig-zag or helical chains. researchgate.net

2D Layers: Bridging ligands can connect the 1D chains to form two-dimensional sheets. acs.org A remarkable example involves a solid-state, crystal-to-crystal transformation where dimeric mercury iodide units polymerize upon heating to form a 2D coordination polymer. acs.org

3D Frameworks: With appropriate linkers, complex three-dimensional frameworks can be constructed. These can even feature interpenetrating networks, where two or more independent networks are intertwined, a phenomenon known as polycatenation. researchgate.net

Investigating the Impact of Ligand Isomerism and Substituent Effects on Crystal Structure

In more complex systems where an additional organic ligand is present along with mercuric iodide and thiocyanate, the specific structure of that organic component profoundly influences the final crystal architecture.

Ligand isomerism plays a critical role. Different isomers of a ligand, or even different conformations of a flexible ligand, can lead to completely different coordination networks. semanticscholar.org For example, a ligand might be able to adopt a convergent conformation, leading to discrete molecular macrocycles, or a divergent conformation, resulting in the formation of an extended coordination polymer. semanticscholar.org

Electronic Effects: Electron-donating or electron-withdrawing groups on a ligand can alter the electron density at the coordinating atoms, influencing bond strengths and potentially favoring one coordination site over another. ktu.eduuq.edu.au

Steric Effects: Large, bulky substituents can create steric hindrance, preventing the close approach of molecules and forcing the adoption of a particular geometry or crystal packing arrangement that might otherwise be less favorable. ktu.edu

By carefully selecting ligands with specific isomers and substituents, chemists can exert a degree of control over the resulting supramolecular structure, engineering materials with desired topologies and properties. researchgate.net

Sophisticated Spectroscopic Characterization for Electronic and Vibrational Insights

Vibrational Spectroscopy (FT-IR and Raman) for Ligand Coordination Modes and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the coordination modes of the thiocyanate (B1210189) ligand and characterizing the molecular vibrations within mercuric iodide thiocyanate. The thiocyanate ion (SCN⁻) can coordinate to a metal center in several ways: through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers. Each coordination mode results in distinct vibrational frequencies for the C-N and C-S stretching modes.

Analysis of the FT-IR and Raman spectra allows for the determination of how the thiocyanate ligand is bonded to the mercury(II) ion. For instance, an N-bonded thiocyanate typically exhibits a ν(C-N) stretching frequency above 2050 cm⁻¹, while an S-bonded thiocyanate shows this frequency below 2050 cm⁻¹. The ν(C-S) stretching frequency is also indicative of the coordination mode, generally appearing in the 780-860 cm⁻¹ range for N-bonded and 690-720 cm⁻¹ for S-bonded ligands. Bridging thiocyanates show ν(C-N) at higher frequencies, often above 2100 cm⁻¹.

The spectra would also reveal the vibrational modes associated with the mercury-iodide (Hg-I) and mercury-thiocyanate (Hg-SCN) bonds, typically found in the far-infrared region. The presence and positions of these bands provide direct evidence of the coordination environment around the mercury center.

Table 1: Characteristic Vibrational Frequencies for Thiocyanate Coordination Modes

| Vibrational Mode | N-bonded (Isothiocyanate) | S-bonded (Thiocyanate) | Bridging |

|---|---|---|---|

| ν(C-N) (cm⁻¹) | > 2050 | < 2050 | > 2100 |

| ν(C-S) (cm⁻¹) | 780 - 860 | 690 - 720 | 720 - 780 |

| δ(NCS) (cm⁻¹) | ~470 - 490 | ~400 - 440 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and dynamics of this compound in both solution and the solid state. ¹⁹⁹Hg NMR is particularly informative, as the chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to its coordination environment, including the nature of the ligands and the coordination number.

In a potential solution-state NMR study, the ¹⁹⁹Hg chemical shift would provide insights into the species present in solution and could be used to study ligand exchange processes. In the solid-state, ¹⁹⁹Hg NMR can distinguish between different crystallographic sites of the mercury atoms, offering details about the local structure.

Furthermore, ¹³C and ¹⁴N NMR spectroscopy can be employed to probe the thiocyanate ligand directly. The chemical shifts of these nuclei would complement the vibrational spectroscopy data in determining the coordination mode of the SCN⁻ group. Solid-state NMR techniques, such as magic-angle spinning (MAS), are essential for obtaining high-resolution spectra of solid samples, helping to elucidate the precise arrangement of atoms in the crystal lattice.

X-ray Absorption Spectroscopy (XAS) for Probing Local Electronic and Geometric Structure around Mercury Centers

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure around the mercury centers in this compound. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can be used to confirm the +2 oxidation state of mercury. The features in the XANES spectrum are characteristic of the symmetry of the mercury coordination sphere.

The EXAFS region provides information about the local atomic environment of the mercury atoms, including the bond distances, coordination numbers, and the identity of the neighboring atoms. By analyzing the EXAFS data, it is possible to determine the precise distances of the Hg-I and Hg-S/Hg-N bonds. This information is crucial for building an accurate model of the coordination environment around the mercury center, even in amorphous or poorly crystalline materials.

Photoelectron Spectroscopy (XPS and UPS) for Surface Composition and Electronic Band Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to investigate the elemental composition, chemical states, and electronic band structure of this compound.

XPS provides quantitative information about the elements present on the surface of the material and their oxidation states. By analyzing the core-level spectra of Hg, I, S, C, and N, one can verify the stoichiometry and chemical integrity of the compound's surface. For example, the binding energy of the Hg 4f core level would be characteristic of the Hg(II) oxidation state.

UPS, which uses lower energy ultraviolet photons, is employed to probe the valence band electronic structure. The UPS spectrum provides insights into the molecular orbitals formed from the interaction of the mercury and ligand orbitals, which is essential for understanding the electronic properties of the material.

Table 2: Expected Core-Level Binding Energies for this compound in XPS

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Mercury (Hg) | 4f₇/₂ | ~100 - 102 | Oxidation state and coordination |

| Iodine (I) | 3d₅/₂ | ~619 - 621 | Presence of iodide ligand |

| Sulfur (S) | 2p | ~163 - 165 | Chemical state of sulfur (thiocyanate) |

| Carbon (C) | 1s | ~286 - 288 | Presence of thiocyanate ligand |

| Nitrogen (N) | 1s | ~398 - 400 | Chemical state of nitrogen (thiocyanate) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Defect Analysis in this compound

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. In its pure, stoichiometric form, this compound is a d¹⁰ complex, meaning the mercury(II) ion has a completely filled d-shell. Consequently, the compound is diamagnetic and would not produce an ESR signal.

However, ESR spectroscopy can be a valuable tool for identifying and characterizing paramagnetic species that may arise from defects in the crystal lattice, impurities, or through photochemical processes. For instance, the presence of radical species or other paramagnetic centers would give rise to a characteristic ESR spectrum, from which information about the nature of the defect and its environment could be extracted.

Luminescence Spectroscopy for Electronic Transitions and Emissive Pathway Elucidation

Luminescence spectroscopy, including photoluminescence, can provide significant insights into the electronic structure and excited-state properties of this compound. Upon excitation with light of an appropriate wavelength, the compound may exhibit luminescence (phosphorescence or fluorescence) as it returns to the ground state.

The emission and excitation spectra are characteristic of the electronic transitions within the molecule. Analysis of these spectra can help to identify the nature of the excited states, which may involve metal-centered (d-d), ligand-centered (π-π*), or charge-transfer transitions. The lifetime and quantum yield of the luminescence provide further information about the dynamics of the excited states and the efficiency of the emissive pathways. These studies are crucial for understanding the photophysical properties of this compound and its potential applications in areas such as light-emitting materials or sensors.

Theoretical and Computational Chemistry Approaches to Mercuric Iodide Thiocyanate

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure, bonding characteristics, and reactivity of mercuric iodide thiocyanate (B1210189) and related complexes. DFT calculations, often employing hybrid functionals like B3LYP, provide valuable insights into the nature of the interactions within these compounds. researchgate.netnih.gov

Studies on metal thiocyanates, including mercury-containing species, have utilized DFT to analyze their electronic structures and bonding. researchgate.net These calculations reveal that in the thiocyanate ligand, the electronegative nitrogen and sulfur atoms draw electrons from the carbon atom, leading to a localized electron distribution. researchgate.net The electronic band structure and density of states (DOS) calculated by DFT can indicate whether a compound is a direct or indirect band gap semiconductor. researchgate.net

The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. For mercury(II) thiocyanate complexes in aqueous solution, the B3LYP functional with the Stuttgart relativistic ECP 78MWB basis set for mercury and the 6-311++G(d,p) basis set for other atoms has been used effectively. nih.gov The influence of the solvent can be incorporated through different solvation models, including both explicit and implicit water environments, to study its effect on geometry, vibrational frequencies, and UV spectra. nih.gov

DFT calculations have been instrumental in understanding the bonding in various metal thiocyanate complexes. For instance, in copper(I) thiocyanate dianion complexes, DFT calculations using the B3LYP functional and the 6-311+G* basis set have been employed to characterize the structural features of different bonding isomers (S- and/or N-bonded). researchgate.net These theoretical results can be correlated with experimental data from techniques like UV-electron spectroscopy and Raman studies to provide a comprehensive understanding of the molecular structure. researchgate.netnih.gov

The reactivity of mercuric thiocyanate can also be explored using DFT. For example, the interaction with other species and the formation of larger complexes can be modeled. ktu.edu Time-dependent DFT (TD-DFT) can be used to calculate spin-allowed electronic transitions and help in the interpretation of UV-Vis spectra. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Mercuric Thiocyanate and Related Compounds

| Functional | Basis Set for Hg | Basis Set for Other Atoms | Application |

| B3LYP | Stuttgart ECP 78MWB | 6-311++G(d,p) | Molecular modeling of Hg(SCN)n complexes in aqueous solution. nih.gov |

| B3LYP | 6-311+G | 6-311+G | Characterization of bonding isomers in copper(I) thiocyanate dianion complexes. researchgate.net |

| PBE1PBE | - | - | Calculation of electronic transitions in iron(III) monoisothiocyanate. ktu.edu |

Ab Initio Calculations for Molecular Geometry, Vibrational Frequencies, and Energetic Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the precise molecular geometry, vibrational frequencies, and energetic landscapes of mercuric iodide thiocyanate. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, provide a fundamental understanding of the molecule's properties. researchgate.netdtic.milrsc.org

The optimization of molecular geometry is a primary application of ab initio methods. For instance, in studies of copper(I) thiocyanate complexes, the MP2/6-311+G* level of theory has been used to characterize structural features. researchgate.net These calculations can predict bond lengths and angles, which can then be compared with experimental data from techniques like X-ray diffraction.

Vibrational frequencies calculated from ab initio methods are essential for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov Harmonic force fields can be computed at various levels of theory, such as SCF and MP2, to predict the vibrational modes of the molecule. dtic.mil For mercury(II) thiocyanate complexes, the influence of isotopic exchange (e.g., H2O/D2O) on the calculated vibrational frequencies has been investigated to aid in the assignment of experimental spectra. nih.gov Theoretical calculations have been used to assign the ν(Hg–S) and ν(C–N) vibrations in the Raman spectra of mercury(II) thiocyanate complexes in different solvents. researchgate.net

Energetic landscapes, including the relative energies of different isomers and transition states, can be mapped out using ab initio calculations. This is particularly important for understanding reaction mechanisms and the stability of different bonding arrangements. For example, in copper(I) thiocyanate dianion complexes, ab initio calculations have indicated a preference for N-bonding over S-bonding in the gas phase. researchgate.net

The choice of the theoretical level and basis set is critical for the accuracy of ab initio calculations. For complex systems, it is often necessary to balance computational cost with the desired accuracy. dtic.milrsc.org

Table 2: Selected Ab Initio Calculation Results for Thiocyanate-Containing Systems

| System | Method/Basis Set | Calculated Property | Finding |

| Copper(I) thiocyanate dianion complexes | MP2/6-311+G | Isomer stability | N-bonding is preferred over S-bonding in the gas phase. researchgate.net |

| Hg(SCN)n complexes | DFT/B3LYP | Vibrational frequencies | The double-peak character of the νHgS vibrational mode was proposed. nih.gov |

| Triazenes derived from cyclic amines | HF/6-31G | Vibrational frequencies | Good agreement between calculated and experimental FT-IR spectra. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior, Solution Interactions, and Phase Transitions

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior, interactions in solution, and potential phase transitions of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed, atomistic picture of how these molecules behave over time. nsf.govresearchgate.netnih.gov

In the context of solution chemistry, MD simulations are invaluable for understanding the hydration and solvation of mercuric thiocyanate complexes. Simulations can reveal the structure of the hydration shells around the ions, including the number of water molecules and their orientation. researchgate.neticmp.lviv.ua For the thiocyanate anion, MD simulations have shown a pronounced first and a partially ordered second hydration shell. researchgate.net The simulations can also elucidate the nature of hydrogen bonding between the anion and water molecules. researchgate.net

MD simulations can be used to study the interactions between this compound and other components in a solution. For example, in dye-sensitized solar cells, MD simulations based on density functional theory have been used to identify a highly efficient mechanism for the regeneration of a sensitizing dye by the iodide/triiodide redox mediator in an acetonitrile (B52724) solution. pnas.org These simulations can probe the formation of complexes and the dissociation of species, which are key steps in many chemical processes. pnas.org

Classical MD simulations can also be employed to study the complexation of anions, such as thiocyanate and iodide, with receptor molecules. nih.gov By modeling the system in a solvent box with periodic boundary conditions, these simulations can provide a detailed structural overview of the receptor-anion complexes. nih.gov

The force fields used in MD simulations are crucial for obtaining accurate results. These can be derived from ab initio calculations or experimental data. For ionic liquids, for instance, various force fields have been developed to model the interactions between the constituent ions. nsf.gov

While direct MD simulation studies specifically on this compound are not extensively reported in the provided search results, the principles and methodologies are readily applicable. Such simulations could provide insights into its behavior in different environments, its interactions with solvents and other molecules, and potentially its phase transitions under different conditions.

Table 3: Applications of Molecular Dynamics Simulations to Related Systems

| System | Simulation Type | Key Findings |

| Hydrated thiocyanate anion | NVT ensemble | Pronounced first and partially ordered second hydration shell; insights into hydrogen bonding. researchgate.net |

| Dye-sensitized solar cell with iodide/triiodide | DFT-based MD | Barrier-free complex formation and facile dissociation are key to dye regeneration. pnas.org |

| Cyclopentaphenylalanine with anions | Classical MD | Detailed structural overview of receptor-anion complexes. nih.gov |

Computational Prediction of Spectroscopic Signatures and Their Experimental Validation

Computational methods play a pivotal role in predicting the spectroscopic signatures of this compound, which can then be validated against experimental data. This synergy between theory and experiment is crucial for a comprehensive understanding of the molecule's structure and properties.

Vibrational Spectroscopy: DFT and ab initio calculations are widely used to predict vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. nih.govdtic.milnih.gov For mercury(II) thiocyanate complexes, theoretical calculations have helped in the assignment of vibrational modes, such as the Hg-S and C-N stretching frequencies. researchgate.netnih.gov For example, a combined experimental and theoretical study on Hg(SCN)n complexes in aqueous solution used DFT calculations to model the system and understand the influence of solvation and isotopic exchange on the vibrational frequencies. nih.gov The observed double-peak character of the νHgS vibrational mode was rationalized through these calculations. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help in the assignment of experimentally observed absorption bands. ktu.edu For instance, the spin-allowed electronic transitions of mercury(II) thiocyanate complexes have been calculated using the TD-DFT method to interpret their UV-Vis spectra. researchgate.net

X-ray and Other Spectroscopies: Computational methods are also being developed to predict other types of spectra. For example, simulations of time-dependent excited state carbon edge photoelectron and Auger electron spectra have been used to study the ultrafast photodissociation of methyl iodide, providing insights into bond breaking and charge rearrangement. arxiv.org While not directly on this compound, this demonstrates the potential of computational spectroscopy to probe complex dynamics.

The accuracy of the predicted spectra is highly dependent on the level of theory, basis set, and the inclusion of environmental effects such as solvents. nih.govdtic.mil The agreement between calculated and experimental spectra provides confidence in the theoretical model and the structural and electronic insights derived from it.

Table 4: Comparison of Calculated and Experimental Spectroscopic Data for Thiocyanate-Containing Systems

| Spectroscopic Technique | System | Computational Method | Key Correlation |

| Raman and UV-Vis | Hg(SCN)n complexes | DFT (B3LYP) | Assignment of vibrational and electronic transitions. nih.gov |

| FT-IR | Triazenes | DFT and ab initio | Good agreement between calculated and experimental vibrational frequencies. nih.gov |

| UV-Vis | Iron(III) monoisothiocyanate | TD-DFT | Interpretation of the electronic absorption spectrum. ktu.edu |

Charge Density Analysis and Bonding Electron Localization Function (ELF) Studies

Charge density analysis and the Electron Localization Function (ELF) are powerful computational tools used to gain a deeper understanding of the chemical bonding and electron distribution within this compound and related compounds.

Charge Density Analysis: This method, often based on the output of quantum chemical calculations, provides a quantitative description of the electron density distribution in a molecule. From the charge density, various properties can be derived, such as atomic charges, bond orders, and the nature of chemical bonds (e.g., covalent vs. ionic). In studies of metal thiocyanates, DFT calculations have been used to determine the charge distributions on the atoms of the thiocyanate ligand. researchgate.net For example, it has been shown that the nitrogen and sulfur atoms are more electronegative, drawing electron density from the carbon atom. researchgate.net The charge density on a mercury electrode in the presence of thiocyanate has also been studied experimentally and can be complemented by theoretical calculations. cdnsciencepub.com

Electron Localization Function (ELF): The ELF is a function of the coordinates that provides a measure of the localization of electrons. jussieu.frresearchgate.net It is a valuable tool for visualizing and analyzing chemical bonding. Regions of high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores. jussieu.fr The ELF can be calculated from the wave function obtained from DFT or ab initio calculations. researchgate.net

Recent studies have highlighted the potential of ELF to be correlated with the strength of physical interactions, such as van der Waals forces and hydrogen bonds. diva-portal.org This suggests that ELF could be used to quantitatively assess the intermolecular interactions in crystalline this compound.

While specific ELF studies on this compound were not found in the initial search, the methodology is well-established and could provide significant insights. For instance, an ELF analysis could help to visualize the covalent character of the Hg-S and Hg-I bonds, as well as the nature of the bonding within the thiocyanate ligand. It could also be used to explore intermolecular interactions in the solid state.

The combination of charge density analysis and ELF provides a detailed and intuitive picture of the electronic structure and bonding in molecules, complementing the information obtained from other computational methods.

Table 5: Key Concepts in Charge Density and ELF Analysis

| Method | Information Provided | Application to this compound (Potential) |

| Charge Density Analysis | Atomic charges, bond character, electrostatic potential. | Quantifying the polarity of Hg-S and Hg-I bonds; understanding intermolecular electrostatic interactions. |

| Electron Localization Function (ELF) | Visualization of covalent bonds, lone pairs, and atomic shells. jussieu.fr | Characterizing the Hg-S and Hg-I covalent bonds; visualizing the electron distribution in the thiocyanate ligand; analyzing intermolecular interactions. |

Mechanistic Studies of Chemical Reactivity and Transformations

Ligand Exchange Mechanisms and Coordinative Transformations in Mercuric Iodide Thiocyanate (B1210189) Systems

The coordination chemistry of mercury(II) is characterized by its flexible geometry, often influenced by the nature of the ligands and the surrounding environment. In systems containing mercuric iodide and thiocyanate, a variety of ligand exchange and coordinative transformations can occur. Mercuric thiocyanate, Hg(SCN)₂, adopts a polymeric structure where Hg²⁺ centers are linearly coordinated to two sulfur atoms. wikipedia.org However, this coordination can be readily altered.

The introduction of iodide ions or other ligands can lead to the formation of different complex species. For instance, mercuric thiocyanate serves as a precursor for the synthesis of complexes like potassium tris(thiocyanato)mercurate(II) (K[Hg(SCN)₃]) and caesium tris(thiocyanato)mercurate(II) (Cs[Hg(SCN)₃]). wikipedia.org The Hg(SCN)₃⁻ ion is easily generated from these compounds. wikipedia.org The coordination environment of mercury(II) can expand, as seen in the transformation of a dimeric mercury(II) iodide complex with a bipyridyl-type ligand into a 2D coordination polymer upon heating. acs.org This transformation involves the cleavage of weak hydrogen bonds and the formation of new Hg-I bonds, changing the coordination geometry from distorted tetrahedral to distorted square pyramidal. acs.org

Studies on coordination compounds formed between mercuric thiocyanate and bidentate ligands such as ethylenediamine (B42938) have demonstrated the formation of new complexes. asianpubs.org Similarly, mercuric iodide complexes can undergo solvent-mediated reversible structural transformations, highlighting the dynamic nature of the coordination sphere around the mercury center. acs.org The interaction with other metal halides, acting as Lewis acids, can also lead to the formation of new coordination polymers. researchgate.net

| Precursor Complex | Reactant/Condition | Resulting Species/Transformation | Coordination Change |

| Hg(SCN)₂ | KSCN or CsSCN | K[Hg(SCN)₃] or Cs[Hg(SCN)₃] | Linear to Trigonal |

| Dimeric HgI₂-bpdb complex | Heating | 2D Coordination Polymer | Tetrahedral to Square Pyramidal |

| Hg(SCN)₂ | Ethylenediamine | [Hg(en)(SCN)₂] type complexes | Formation of chelate complex |

| HgI₂ complexes | Different Solvents | Reversible structural transformations | Varies with solvent |

Redox Chemistry and Electron Transfer Processes Involving Mercury(II) Species

The redox chemistry of mercury is a critical aspect of its environmental and chemical behavior, primarily involving the interconversion between its elemental [Hg(0)], mercurous [Hg(I)], and mercuric [Hg(II)] oxidation states. mdpi.comcopernicus.org Electron transfer processes are fundamental to these transformations. In aqueous environments, the photoreduction of Hg(II) to Hg(0) is a significant pathway. copernicus.orgumich.edu This can occur through direct photolysis of Hg(II) species or, more commonly, through indirect processes mediated by other photoactive species. umich.eduresearchgate.net

Dissolved organic matter (DOM) plays a crucial role by forming complexes with Hg(II). copernicus.org Upon absorption of light, an electron can be transferred from the organic ligand to the mercury center, a process known as ligand-to-metal charge transfer (LMCT), resulting in the reduction of Hg(II). copernicus.orgresearchgate.net Alternatively, photolysis of DOM can produce hydrated electrons or organic free radicals that subsequently reduce Hg(II) in a secondary reaction. mdpi.comumich.edu

Recent studies have also identified a two-step single-electron transfer process for the oxidation of gaseous elemental mercury [Hg(0)] in biological systems, such as plant leaves. acs.org This process involves the formation of a transient Hg(I) intermediate, which is then further oxidized to the more stable Hg(II) state. acs.org While this specific study was not on mercuric iodide thiocyanate, it highlights a fundamental pathway in mercury's redox chemistry. The oxidation of Hg(0) can also be initiated by hydroxyl radicals (•OH), which are photochemically produced in aqueous environments. mdpi.comresearchgate.net The presence of ions like chloride can influence these redox reactions by forming different Hg(II) complexes and potentially re-oxidizing Hg(0). mdpi.com

Key Redox Processes for Mercury(II):

Photoreduction: Hg(II) + light (direct or indirect) → Hg(0)

Oxidation of Hg(0): Hg(0) → Hg(I) → Hg(II) (e.g., by •OH or enzymatic processes) acs.orgresearchgate.net

Photochemical Reactivity and Photoinduced Decomposition Mechanisms

This compound exhibits photochemical reactivity, undergoing decomposition upon exposure to light. Studies using isotopically labeled this compound (HgISCN) powders (with ²⁰³Hg, ³⁵S, and ¹³¹I) have shown that when exposed to sunlight, the crystals partially decompose. nih.gov The decomposed atoms then diffuse toward the crystal surface. nih.gov

The decomposition products identified include:

Colloidal mercury

Mercury iodide

Mercury sulfide (B99878)

Sulfur dioxide

Iodine nih.gov

This indicates that the photoinduced process involves the cleavage of both the Hg-I and Hg-SCN bonds. The mechanism of photochromism (light-induced color change) in HgISCN is linked to this decomposition. nih.gov The formation of elemental mercury and other colored species on the crystal surface would alter its appearance.

In a broader context, the photochemical decomposition of mercury compounds is a well-documented phenomenon. For instance, methylmercury (B97897) can be degraded by sunlight, a process known as photodemethylation, which cleaves the Hg-C bond. researchgate.netnih.gov The efficiency of this photodegradation is dependent on the wavelength of light, with shorter UV wavelengths being more effective. nih.gov Similarly, the photolysis of various Hg(II) complexes in aqueous solutions can lead to the reduction of Hg(II) to Hg(0). umich.edu The presence of certain ions can inhibit or quench these photochemical reactions; for example, the iodide ion has been shown to have a strong inhibitory effect on the photodecomposition of other compounds sensitized by uranyl ions, a process that involves energy transfer. royalsocietypublishing.org

Elucidation of Thermal Decomposition Mechanisms and Solid-State Reaction Pathways

The thermal decomposition of mercuric thiocyanate, Hg(SCN)₂, is a well-known and visually dramatic solid-state reaction, often called the "Pharaoh's Serpent." sciencemadness.orgstackexchange.comyoutube.com When ignited, the white powder undergoes an exothermic reaction, swelling up to produce a large, serpent-like coil of ash. youtube.comchemicalbook.com Decomposition begins at approximately 110-165 °C. chemicalbook.comnih.gov

The decomposition is a complex, multi-stage process. The primary reaction involves the breakdown of mercuric thiocyanate into mercury(II) sulfide (HgS), carbon disulfide (CS₂), and carbon nitride (C₃N₄). sciencemadness.orgyoutube.com

Primary Decomposition Reaction: 2Hg(SCN)₂(s) → 2HgS(s) + CS₂(g) + C₃N₄(s) sciencemadness.orgyoutube.com

The resulting solid, which forms the "serpent," is primarily composed of carbon nitride, with mercury(II) sulfide also present. sciencemadness.orgyoutube.com The carbon nitride is a bulky, low-density solid, which accounts for the dramatic expansion. If the reaction occurs in the presence of oxygen, further reactions can take place. The carbon disulfide can burn, and some of the mercury(II) sulfide can decompose to elemental mercury and sulfur dioxide. stackexchange.com

Secondary Combustion/Decomposition Reactions:

CS₂(g) + 3O₂(g) → CO₂(g) + 2SO₂(g) stackexchange.com

HgS(s) + O₂(g) → Hg(g) + SO₂(g) stackexchange.com

The final solid product can range in color from light tan to dark gray. stackexchange.com The presence of iodide in "this compound" would likely introduce additional reaction pathways, potentially forming volatile iodine species or mercury iodides within the decomposition products. The fundamental exothermic decomposition of the thiocyanate moiety, however, would remain the driving force of the reaction.

| Temperature | Event | Products |

| ~165 °C | Onset of Decomposition | HgS, CS₂, C₃N₄ sciencemadness.orgyoutube.comnih.gov |

| Higher Temp (with O₂) | Combustion/Further Decomposition | CO₂, SO₂, Hg stackexchange.com |

Coordination Chemistry with External Lewis Acids and Bases

Mercuric thiocyanate can act as a ligand, coordinating to external Lewis acids through its nitrogen or sulfur atoms. Studies have shown that Hg(SCN)₂ reacts with Group IV halides, such as titanium and tin chlorides and bromides (which are strong Lewis acids), to form coordination compounds. cdnsciencepub.com Two types of adducts, MX₄·L and MX₄·2L (where L = Hg(SCN)₂), have been characterized. cdnsciencepub.com Infrared spectroscopy suggests that coordination occurs through the thiocyanate group, leading to a shift in the C-N stretching frequency. cdnsciencepub.com

Conversely, the mercury(II) center in this compound is a Lewis acid and can react with external Lewis bases. The addition of ligands like ethylenediamine (a bidentate Lewis base) to mercuric thiocyanate results in the formation of coordination complexes. asianpubs.org The thiocyanate ion itself can be displaced or rearranged. Organic halides can react with Hg(SCN)₂ to produce a mercuric halide and a mixture of organic thiocyanates and isothiocyanates, demonstrating the lability of the Hg-SCN bond in the presence of other nucleophiles and electrophiles. wikipedia.org

The formation of coordination polymers is a significant aspect of this chemistry. Polymeric mercury(II) coordination complexes can be synthesized using Hg(SCN)₂ and various bridging ligands, such as derivatives of 4,4'-bipyridine. sigmaaldrich.com The flexible coordination geometry of the d¹⁰ Hg(II) ion allows for the formation of diverse one-, two-, and three-dimensional structures. researchgate.net

Addition Reactions and Catalytic Pathways involving Mercuric Thiocyanate and Alkynes/Olefins

Mercuric thiocyanate is an effective reagent and catalyst in organic synthesis, particularly for the functionalization of unsaturated carbon-carbon bonds. It is used to catalyze the addition of thiocyanic acid (HSCN), often generated in situ, across the triple bond of alkynes. wikipedia.orgchemicalbook.comidealmedical.co.za This reaction provides a route to vinyl thiocyanates.

In combination with iodine, mercury(II) salts, including mercuric thiocyanate, can be used for the stereoselective bifunctionalization of alkynes. rsc.org This reaction yields E-β-functionalized vinyl iodides, resulting from the ionic addition of iodine and the thiocyanate anion across the triple bond. rsc.org For unsymmetrical alkynes, the addition follows Markovnikov regioselectivity. rsc.org This method can also be adapted for the stereoselective synthesis of E-1,2-dithiocyanatoalkenes. rsc.org

The reaction of olefins with a mixture of iodine and mercury(II) thiocyanate leads to the formation of vicinal iodo(isothiocyanato)alkanes. acs.org This demonstrates that mercuric thiocyanate can act as a source of the thiocyanate nucleophile in addition reactions to double bonds. While mercury salts like mercuric nitrate (B79036) have been used for the nitrooxylation of olefins, these methods often involve toxic reagents. nih.gov The catalytic activity of mercury compounds in reactions like the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer (VCM) is well-known, though industry is moving towards mercury-free catalysts like gold complexes, sometimes using thiocyanate as a stabilizing ligand for the gold center. mdpi.comrsc.org

Advanced Analytical Applications and Sensor Design Principles

Development of Chemoresponsive Materials and Sensing Mechanisms for Specific Analytes

The design of chemoresponsive materials for sensing applications is centered on creating systems that exhibit high selectivity and sensitivity towards a specific target molecule or ion. The interaction between the sensing material and the analyte triggers a signal—be it optical, electrical, or colorimetric—that can be quantified.

Optical sensors translate a chemical interaction into a change in light absorption (colorimetric) or emission (fluorescence). "Turn-on" fluorescence is a particularly desirable sensing strategy where the presence of an analyte causes an increase in fluorescence intensity, moving from a "dark" to a "bright" state. This approach offers high sensitivity as the signal emerges from a low-background state.

While mercuric iodide thiocyanate (B1210189) itself is not the primary fluorophore, the strong affinity between mercury (Hg²⁺) and thiocyanate (SCN⁻) is a key principle in designing such sensors. A common strategy involves using a fluorescent probe, such as graphene quantum dots (GQDs), whose fluorescence is initially quenched by the presence of heavy metal ions like Hg²⁺. acs.orgnih.gov The introduction of an analyte with a stronger affinity for the quencher can then restore the fluorescence. In one such system, the fluorescence of GQDs is almost completely quenched by Hg²⁺. nih.gov When thiocyanate is introduced, it binds strongly to the Hg²⁺ ions, displacing them from the surface of the quantum dots and thereby restoring the fluorescence in a "turn-on" fashion. nih.govuwindsor.ca This mechanism allows for the detection of either mercury or thiocyanate. nih.gov The challenge in designing "turn-on" sensors for mercury lies in the fact that Hg(II) is a heavy metal ion that typically quenches fluorescence through various mechanisms. acs.org

Another optical approach is colorimetric sensing, where a chemical reaction involving the analyte produces a visible color change. This has been demonstrated with sensor molecules containing thiocyanate groups. acs.org For instance, the N719 dye, which contains thiocyanate ligands, exhibits a distinct color change in the presence of mercuric ions, allowing for "naked eye" detection. acs.org The interaction is highly selective for mercury(II), and titrating the dye solution with HgCl₂ results in a decrease in absorbance at one wavelength and an increase at another, providing a quantitative measure. acs.org

Electrochemical sensors measure changes in electrical properties (e.g., potential, current) resulting from the interaction of an analyte with an electrode surface. acs.org Key techniques include potentiometry, which measures potential changes at zero current, and voltammetry, which measures current as a potential is applied. mdpi.com The sensitivity and selectivity of these sensors are critically dependent on the modification of the electrode surface. mdpi.comtandfonline.com

To detect the ionic components of mercuric iodide thiocyanate, electrodes are functionalized with materials that have a specific affinity for the target ions.

Mercury (Hg²⁺) Detection: Electrodes for mercury detection are often modified with ligands or nanomaterials that selectively bind Hg²⁺. nih.govnih.gov One approach involves modifying an indium tin oxide (ITO) electrode with a composite of polyaniline (PANI), multi-walled carbon nanotubes (MWCNTs), and gold nanoparticles (AuNPs). nih.gov Anodic Stripping Voltammetry (ASV) is an ultrasensitive technique where metal ions are first preconcentrated onto the electrode surface by reduction and then "stripped" off by an oxidizing potential scan, generating a current proportional to the concentration. mdpi.com

Iodide (I⁻) and Thiocyanate (SCN⁻) Detection: Ion-selective electrodes (ISEs) have been developed for anions like iodide and thiocyanate. nih.govmdpi.com For iodide detection, PVC membrane electrodes have been fabricated using mercury(II) complexes of bis(2-mercaptobenzothiazolato) and bis(4-chlorothiophenolato) as ionophores. mdpi.com These electrodes show a specific interaction with iodide ions, resulting in a stable potential that correlates with the iodide concentration over a wide range. mdpi.com Similarly, thiocyanate-selective membrane electrodes have been developed using linear polyamines as anion carriers, where the protonated amines coordinate with thiocyanate via electrostatic interactions or hydrogen bonds. nih.gov

Spectrophotometry is a widely used analytical technique based on measuring the amount of light absorbed by a chemical substance. The mercury(II) thiocyanate method is a classic and robust spectrophotometric procedure for the determination of trace amounts of chloride ions. rdd.edu.iqscilit.comatlas-medical.com

The principle of this method is a displacement reaction. In the presence of chloride ions, the weakly dissociated mercuric thiocyanate is reacted, leading to the formation of mercuric chloride and the liberation of thiocyanate ions. rdd.edu.iqatlas-medical.com These freed thiocyanate ions then react with ferric (Fe³⁺) ions, which are also present in the reagent solution, to form a highly colored reddish-orange iron(III)-thiocyanate complex. rdd.edu.iq The intensity of this colored complex, which is directly proportional to the initial chloride ion concentration, is measured spectrophotometrically at its wavelength of maximum absorbance, typically around 480 nm. rdd.edu.iqatlas-medical.com The method is highly sensitive, capable of detecting chloride at parts-per-billion levels. scilit.com However, other halides like bromide and iodide can cause significant interference as they can also displace the thiocyanate ion. rdd.edu.iq

Table 1: Analytical Parameters for Spectrophotometric Chloride Determination via the Mercury(II) Thiocyanate Method

| Parameter | Value / Condition | Source |

| Principle | Displacement of SCN⁻ from Hg(SCN)₂ by Cl⁻, followed by formation of Fe(SCN)₃ complex. | rdd.edu.iqatlas-medical.com |

| Reagents | Mercuric thiocyanate, Ferric nitrate (B79036), Nitric acid. | rdd.edu.iqatlas-medical.com |

| Detection Wavelength (λmax) | 480 nm | rdd.edu.iq |

| Analyte | Chloride ion (Cl⁻) | scilit.com |

| Primary Interferences | Bromide (Br⁻), Iodide (I⁻) | rdd.edu.iq |

| Application | Determination of trace chloride in water samples. | rdd.edu.iqresearchgate.net |

Integration into Advanced Chromatographic Stationary Phases and Separation Science

Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. The heart of a chromatographic system is the stationary phase, a material that selectively retains analytes as the mobile phase passes through it. chemistryworld.com The development of novel stationary phases is crucial for enhancing separation efficiency and tackling challenging analytical problems, such as the separation of similar inorganic anions. mdpi.comnih.gov

While this compound itself is not used as a stationary phase, the separation of its constituent anions, iodide and thiocyanate, has driven the development of advanced stationary phases. Polyoxyethylene-based stationary phases have been shown to be effective for the separation of hydrophobic anions like iodide and thiocyanate. hitachi-hightech.com In one application, a stationary phase was prepared by chemically bonding a methyl polyethylene (B3416737) glycol reagent to aminopropyl silica. hitachi-hightech.com The retention mechanism in this ion-exchange mode involves cations from the eluent coordinating with the multiple oxygen atoms of the polyoxyethylene groups, effectively creating anion-exchange sites that interact with and separate sample anions. hitachi-hightech.com This approach has been successfully used to measure iodide and thiocyanate ions in saliva. hitachi-hightech.com The versatility of such phases is demonstrated by their ability to also operate in HILIC (Hydrophilic Interaction Liquid Chromatography) mode with a different eluent, allowing for the separation of polar compounds. hitachi-hightech.com The continuous evolution of stationary phase materials, including the use of nanoparticles and covalent organic frameworks, aims to provide higher resolution and novel separation selectivities. nih.govnanochemres.org

Design Paradigms for Selective and Sensitive Detection Systems Based on Structural or Electronic Changes

The design of effective chemical sensors hinges on paradigms that translate a selective molecular recognition event into a macroscopic, measurable signal. acs.orgdokumen.pub This translation is achieved through carefully engineered structural or electronic changes in the sensing material upon interaction with the target analyte.

Displacement and Complexation: This is a fundamental paradigm in colorimetric and spectrophotometric sensing. The mercury(II) thiocyanate method for chloride is a prime example. atlas-medical.comresearchgate.net The design relies on the relative stability of halide complexes with mercury(II). Chloride is able to displace thiocyanate from the less stable mercuric thiocyanate complex. This displacement releases a secondary species (thiocyanate) which then undergoes a color-forming reaction with Fe(III). The selectivity is built upon the specific reactivity of the target analyte.

Fluorescence Quenching and Recovery: This paradigm is central to many "turn-on" fluorescent sensors. The design involves a fluorophore whose emission is initially quenched through an electronic interaction with a quencher molecule (e.g., Hg²⁺). nih.govrsc.org A selective sensor is created by introducing an analyte (e.g., thiocyanate) that has a very high binding affinity for the quencher. uwindsor.ca This strong interaction sequesters the quencher from the fluorophore, eliminating the quenching pathway and restoring fluorescence. nih.gov The sensitivity of this system is derived from the large signal change from a "dark" to a "bright" state.

Host-Guest Interactions on Modified Surfaces: This principle governs many electrochemical sensors. The paradigm involves modifying an electrode surface with "host" molecules or materials (e.g., specific ligands, nanoparticles, polymers) that have a high and selective affinity for the "guest" analyte (e.g., Hg²⁺, I⁻, SCN⁻). mdpi.comnih.gov The binding event at the electrode-solution interface alters the electrical properties of the surface, such as its potential or its ability to facilitate electron transfer. nih.gov This change is then transduced into a measurable electrochemical signal. For instance, the accumulation of Hg²⁺ on a modified electrode can be measured with high sensitivity using stripping voltammetry, where the magnitude of the stripping current is directly related to the amount of captured analyte. mdpi.com

These design paradigms leverage the fundamental chemical properties of this compound's components—such as the strong thiophilic nature of mercury, the varying stabilities of its halide complexes, and the electronic interactions they can participate in—to create powerful and selective analytical tools.

Materials Science Perspectives and Functional Materials Development

Fabrication and Characterization of Nanostructured Forms of Mercuric Iodide Thiocyanate (B1210189)

The synthesis of nanostructured materials is a key area of research due to the unique properties that emerge at the nanoscale. While specific literature on the direct fabrication of "mercuric iodide thiocyanate" nanoparticles is limited, methods for producing related nanostructured mercury compounds provide a clear pathway. For instance, two new nanostructured Mercury(II) coordination supramolecule compounds, [Hg(2-pyridinecarboxylate)(SCN)₂]·2-amino-3-methyl pyridine (B92270) and [Hg(2-pyridinecarboxylate)(I)₂]·2-amino-3-methyl pyridine, have been synthesized using a sonochemical method. researchgate.net This technique demonstrates the feasibility of creating nanoscale coordination polymers containing both iodide and thiocyanate ligands bound to mercury centers. researchgate.net

Furthermore, nano-sized crystalline mercuric iodide (HgI₂) has been successfully synthesized via a solid-gas reaction between mercurous nitrate (B79036) and iodine vapor. zenodo.org This solvent-free method yielded nanoparticles in the range of 7–52 nm. zenodo.org Characterization techniques are crucial for confirming the properties of these nanomaterials. Powder X-ray diffraction (PXRD) is used to determine the crystal structure and phase purity. researchgate.netzenodo.org Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to analyze the size, morphology, and dimensionality of the nanostructures. researchgate.netzenodo.org Diffuse Reflectance Spectroscopy (DRS) can be used to study their optical properties. zenodo.org

The table below summarizes characterization techniques used for related nanostructured mercury compounds.

| Characterization Technique | Information Obtained | Reference |

| Powder X-Ray Diffraction (PXRD) | Crystal structure, phase purity, space group | researchgate.netzenodo.org |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, nanocrystallinity | zenodo.org |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size | researchgate.net |

| Diffuse Reflectance Spectroscopy (DRS) | Optical properties, band gap | zenodo.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups, coordination modes | researchgate.net |

| Elemental Analysis | Elemental composition | researchgate.net |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Tailored Functionalities